

Butyl Methyl Sulfide: A Technical Guide to its Natural Occurrence and Environmental Fate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl methyl sulfide*

Cat. No.: B1581413

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl methyl sulfide, a volatile organosulfur compound, is recognized for its distinct aroma and has been identified in various natural sources. Its presence in the environment, primarily due to its use as a flavoring agent and potential release from natural origins, necessitates a thorough understanding of its environmental fate. This technical guide provides a comprehensive overview of the natural occurrence of **butyl methyl sulfide**, its physicochemical properties, and its behavior in the environment, including potential biodegradation and photodegradation pathways. Detailed experimental protocols for its analysis in environmental matrices are also presented to support further research and risk assessment.

Natural Occurrence

Butyl methyl sulfide has been reported as a naturally occurring volatile compound in the plant kingdom. Specifically, it has been identified as a component of the aroma profile of *Rosa canina*, commonly known as the dog rose.^[1] While its presence in other plant species is not extensively documented, its role as a flavoring agent in a wide array of food products suggests a broader, albeit potentially low-level, natural occurrence or close association with food matrices.^[2] These food categories include dairy products, fats and oils, processed fruits, confectionery, bakery wares, meat and fish products, and various beverages. The microbial production of other alkyl sulfides, such as dimethyl sulfide, is well-established, particularly in

marine environments, suggesting a potential for microbial pathways in the formation of **butyl methyl sulfide** in certain ecosystems, though specific studies are lacking.[3]

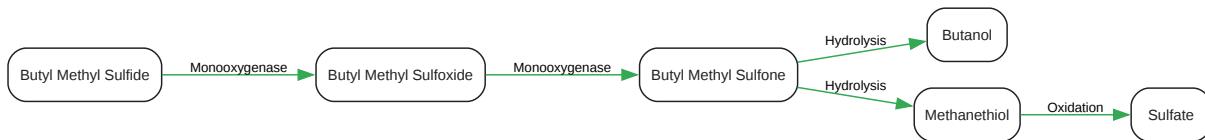
Physicochemical Properties

The environmental transport and fate of **butyl methyl sulfide** are governed by its physicochemical properties. A summary of key quantitative data is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₅ H ₁₂ S	[4]
Molecular Weight	104.21 g/mol	[4]
Boiling Point	122-123 °C	[1]
Melting Point	-97.85 °C	[1]
Vapor Pressure	15.6 - 29.3 mmHg at 25 °C	[2][3]
Water Solubility	Estimated: 258 mg/L at 25 °C	
Log P (Octanol-Water Partition Coefficient)	2.15	[3]
Henry's Law Constant	Estimated: 1.95×10^{-3} atm·m ³ /mol at 25 °C	

Note: Water solubility and Henry's Law Constant are estimated values due to the lack of direct experimental data. The estimation is based on the compound's vapor pressure and octanol-water partition coefficient using established quantitative structure-property relationship (QSPR) models.

Environmental Fate

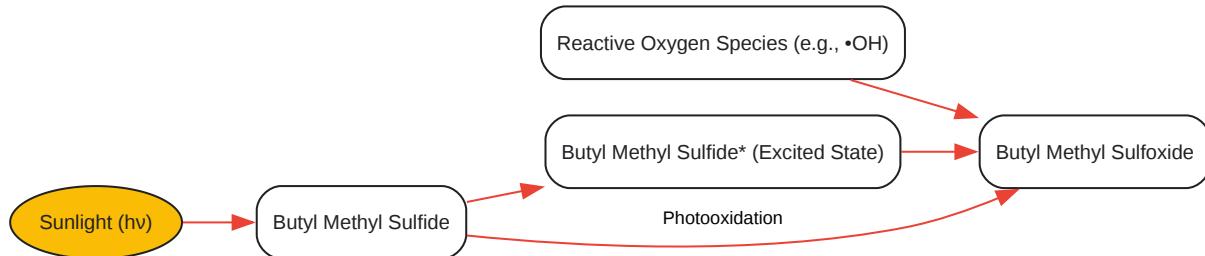

The environmental fate of **butyl methyl sulfide** is determined by a combination of biotic and abiotic processes, including biodegradation, photodegradation, and volatilization.

Volatilization

With a relatively high vapor pressure and a moderate Henry's Law constant, **butyl methyl sulfide** is expected to exhibit significant volatilization from both water and soil surfaces. This process is a primary mechanism for its distribution into the atmosphere.

Biodegradation

While specific studies on the biodegradation of **butyl methyl sulfide** are limited, the microbial metabolism of other alkyl sulfides provides a basis for a plausible degradation pathway. Certain bacteria, such as some species of *Thiobacillus*, are known to degrade a range of alkyl sulfides under both aerobic and anaerobic conditions.^[5] The proposed biodegradation pathway for **butyl methyl sulfide** likely involves an initial oxidation of the sulfur atom.



[Click to download full resolution via product page](#)

Caption: Proposed aerobic biodegradation pathway of **butyl methyl sulfide**.

Photodegradation

Organic sulfides can undergo photochemical reactions in the environment, particularly in the presence of sunlight and reactive oxygen species. The primary photochemical process for alkyl sulfides is oxidation of the sulfur atom.

[Click to download full resolution via product page](#)

Caption: Potential photodegradation pathway of **butyl methyl sulfide**.

Experimental Protocols

Accurate quantification of **butyl methyl sulfide** in environmental samples is crucial for assessing its distribution and fate. The following are detailed methodologies for its analysis in water and soil matrices.

Analysis of Butyl Methyl Sulfide in Water

Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the determination of volatile organic sulfur compounds in aqueous samples.

Instrumentation:

- Gas chromatograph with a mass selective detector (GC-MS)
- Headspace autosampler
- Capillary column: DB-624 or equivalent (60 m x 0.32 mm i.d., 1.8 μ m film thickness)

Reagents:

- **Butyl methyl sulfide** standard (purity >98%)
- Methanol (HPLC grade)
- Deionized water
- Sodium chloride (analytical grade)
- Helium (carrier gas, 99.999% purity)

Procedure:

- Standard Preparation: Prepare a stock solution of **butyl methyl sulfide** in methanol. Create a series of aqueous calibration standards by spiking deionized water with the stock solution

to cover the expected concentration range (e.g., 0.1 to 100 $\mu\text{g/L}$).

- Sample Preparation: Collect water samples in 20 mL headspace vials, ensuring no headspace. If residual chlorine is present, add a quenching agent (e.g., sodium thiosulfate). Add a known amount of sodium chloride (e.g., 2 g) to increase the ionic strength and promote partitioning of the analyte into the headspace.
- Headspace Analysis:
 - Equilibrate the vials in the headspace autosampler oven at a set temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) with agitation.
 - Inject a known volume of the headspace gas (e.g., 1 mL) into the GC-MS.
- GC-MS Conditions:
 - Inlet Temperature: 250°C
 - Oven Program: Start at 40°C (hold for 5 min), ramp to 220°C at 10°C/min (hold for 5 min).
 - Carrier Gas Flow: 1.5 mL/min (constant flow).
 - MS Transfer Line Temperature: 280°C
 - Ion Source Temperature: 230°C
 - Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for **butyl methyl sulfide** (e.g., m/z 104, 61, 47).

Analysis of Butyl Methyl Sulfide in Soil

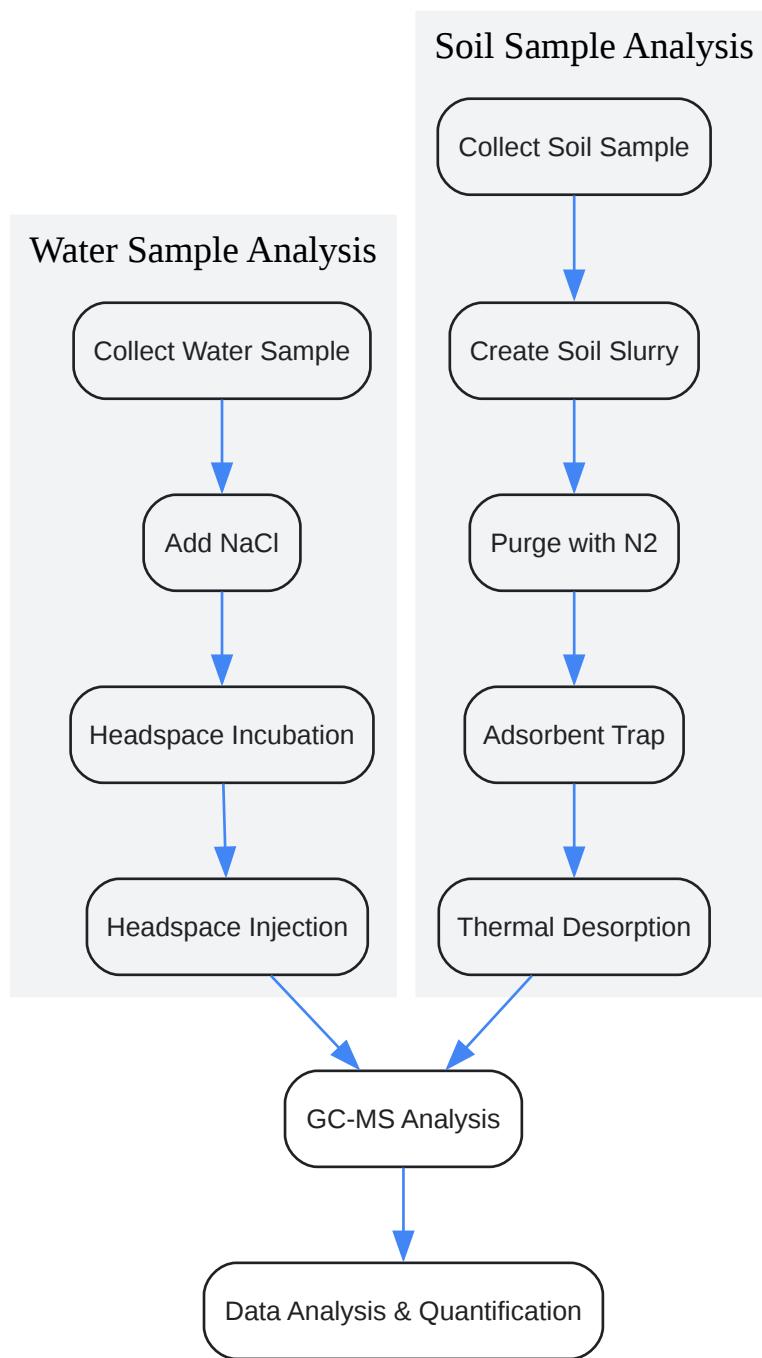
Method: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This method is suitable for the extraction and analysis of volatile compounds from solid matrices like soil.

Instrumentation:

- GC-MS system

- Purge and trap concentrator
- Capillary column: DB-624 or equivalent


Reagents:

- **Butyl methyl sulfide** standard
- Methanol (HPLC grade)
- Deionized water
- Nitrogen (purge gas, 99.999% purity)

Procedure:

- Standard Preparation: Prepare calibration standards as described for water analysis.
- Sample Preparation:
 - Weigh a known amount of soil (e.g., 5 g) into a purge and trap sparging vessel.
 - Add a known volume of deionized water (e.g., 5 mL) to the soil to form a slurry.
- Purge and Trap Analysis:
 - Connect the sparging vessel to the purge and trap system.
 - Purge the sample with nitrogen at a specific flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes) at a designated temperature (e.g., 40°C). The volatile compounds are swept onto an adsorbent trap.
 - Desorb the trapped compounds by rapidly heating the trap (e.g., to 250°C) and backflushing with the carrier gas onto the GC column.
- GC-MS Conditions: Use the same GC-MS conditions as described for water analysis.

Experimental Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **butyl methyl sulfide** in environmental samples.

Conclusion

This technical guide provides a summary of the current knowledge on the natural occurrence and environmental fate of **butyl methyl sulfide**. While its presence in some natural sources is

confirmed, a significant knowledge gap exists regarding its widespread distribution and the specific microbial and photochemical processes that govern its degradation in the environment. The provided experimental protocols offer a starting point for researchers to conduct further investigations to fill these gaps. A more comprehensive understanding of the environmental behavior of **butyl methyl sulfide** is essential for accurate environmental risk assessment and management.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enzymatic Hydrolysis of an Organic Sulfur Compound [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzymatic methylation of sulfide, selenide, and organic thiols by *Tetrahymena thermophila* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. Aerobic and anaerobic degradation of a range of alkyl sulfides by a denitrifying marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Butyl Methyl Sulfide: A Technical Guide to its Natural Occurrence and Environmental Fate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581413#natural-occurrence-and-environmental-fate-of-butyl-methyl-sulfide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com